REACTION_CXSMILES
|
[C:1]([C:3]([C:6]1[CH:14]=[C:13]([CH3:15])[C:9]([C:10](O)=[O:11])=[C:8]([F:16])[CH:7]=1)([CH3:5])[CH3:4])#[N:2].C(N1C=CN=C1)([N:19]1C=CN=C1)=O.[OH-].[NH4+]>O1CCCC1>[C:1]([C:3]([CH3:5])([CH3:4])[C:6]1[CH:14]=[C:13]([CH3:15])[C:9]([C:10]([NH2:19])=[O:11])=[C:8]([F:16])[CH:7]=1)#[N:2] |f:2.3|
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C)C1=CC(=C(C(=O)O)C(=C1)C)F
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 2.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The material was stirred for 4 hours
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Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove 90% of the volatiles
|
Type
|
STIRRING
|
Details
|
dichloromethane (80 ml) and shaken in a reparatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was back extracted with dichloromethane (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant semisolid was purified via trituration from hot dichloromethane/hexanes
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C1=CC(=C(C(=O)N)C(=C1)C)F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |